(2S)-2-(3-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

Aziridine Electrophilicity N-Sulfonyl Activation Ring-Opening Kinetics

(2S)-2-(3-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a chiral N-sulfonyl aziridine that serves as an activated electrophile in stereocontrolled ring-opening transformations. The 4-nitrobenzenesulfonyl (nosyl) group imparts markedly higher electrophilicity than the commonly used tosyl congener , while the (2S) configuration and the 3-methylphenyl substituent create a defined chiral environment for asymmetric induction.

Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
CAS No. 718604-46-7
Cat. No. B12521082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(3-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
CAS718604-46-7
Molecular FormulaC15H14N2O4S
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O4S/c1-11-3-2-4-12(9-11)15-10-16(15)22(20,21)14-7-5-13(6-8-14)17(18)19/h2-9,15H,10H2,1H3/t15-,16?/m1/s1
InChIKeyFFOHGUQIVBQEDK-AAFJCEBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of (2S)-2-(3-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine (CAS 718604-46-7) for Asymmetric Synthesis Workflows


(2S)-2-(3-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a chiral N-sulfonyl aziridine that serves as an activated electrophile in stereocontrolled ring-opening transformations. The 4-nitrobenzenesulfonyl (nosyl) group imparts markedly higher electrophilicity than the commonly used tosyl congener [1], while the (2S) configuration and the 3-methylphenyl substituent create a defined chiral environment for asymmetric induction [2]. This compound is primarily employed as a chiral building block for the synthesis of enantiomerically enriched 1,2-difunctionalised amines and as a substrate for mechanistic studies on the influence of N-sulfonyl substitution on aziridine reactivity.

Why N-Sulfonyl Aziridine Analogs Cannot Be Interchanged: The Nosyl Advantage for (2S)-2-(3-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine


The nitrogen substituent on the aziridine ring is the dominant driver of electrophilic reactivity, and simple replacement of the 4-nitrobenzenesulfonyl group with a 4-methylbenzenesulfonyl (tosyl) or unsubstituted benzenesulfonyl group leads to a reactivity drop that can stall ring-opening with weak nucleophiles [1]. Moreover, the (2S) enantiomer cannot be substituted by the (2R) form or by the racemate if the downstream application demands chiral induction; even small differences in aryl substitution (e.g., 3-methylphenyl vs. phenyl) alter both the steric environment and the solubility-driven enantiomeric enrichment behaviour observed in chiral aziridines bearing nosyl groups [2]. These orthogonal factors—electronic activation, absolute configuration, and aryl substitution pattern—are simultaneously optimised in this single compound, making off-the-shelf interchange highly risky for reproducible stereoselective synthesis.

Quantitative Differentiation Evidence: (2S)-2-(3-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine vs Closest Analogs


Electrophilic Reactivity: Nosyl Activation Demonstrates 50–60-Fold Rate Enhancement Relative to N-Tosyl Aziridine

N-Nosylaziridines are reported to be 50–60 times more reactive toward nucleophiles than their N-tosyl counterparts. This quantitative difference, originally established by Maligres et al., applies directly to the nosyl group present in (2S)-2-(3-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine, making it a significantly stronger electrophile than the corresponding tosyl-protected analog [1]. The enhanced reactivity is attributed to the strong electron-withdrawing effect of the 4-nitro substituent, which stabilises the developing negative charge in the SN2 transition state.

Aziridine Electrophilicity N-Sulfonyl Activation Ring-Opening Kinetics

Chemoselectivity: Exclusive SN2 Pathway without Competing SNAr on the Nosyl Group

In contrast to some electron-deficient arenesulfonyl aziridines that can undergo parasitic nucleophilic aromatic substitution (SNAr), nosyl aziridines react exclusively through the aziridine ring in an SN2 manifold. Maligres et al. reported that the nosyl functionality is not attacked under standard nucleophilic ring-opening conditions, preserving the sulfonamide linkage for subsequent deprotection [1]. This chemoselectivity is a distinct advantage over, for example, certain 2-nitrophenylsulfonyl or 4-fluorobenzenesulfonyl analogs, which may show competitive SNAr reactivity [2].

Chemoselectivity SN2 vs SNAr Nosyl Protecting Group

Enantiomeric Enrichment via Differential Solubility: Nosyl-2-arylaziridines Exhibit Crystallization-Driven Enhancement of ee

Jeffs et al. demonstrated that N-nosyl-2-phenylaziridine forms a racemic compound upon crystallisation, enabling removal of the racemate and enrichment of the enantiomer in the supernatant. By switching from a 4-toluenesulfonyl (tosyl) to a 4-nitrobenzenesulfonyl (nosyl) group, solubility in hexane decreases sufficiently to trigger solid-phase separation, yielding a solution phase with enhanced enantiomeric excess (ee) [1]. For (2S)-2-(3-methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine, the nosyl group is expected to confer the same propensity for crystallisation-driven ee upgrading, a feature not available with the more soluble tosyl analog.

Enantiomeric Excess Chiral Resolution Solid-Phase Enrichment

Meta-Methyl Substitution: Steric and Electronic Modulation vs. Phenyl and para-Tolyl Analogs

The 3-methylphenyl group in (2S)-2-(3-methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine introduces a sterically and electronically defined pocket that differs from the unsubstituted phenyl or 4-methylphenyl (para-tolyl) variants. While direct kinetic data comparing the three aryl substituents are sparse, DFT calculations on related N-sulfonyl aziridines indicate that a meta-methyl substituent increases the rotational barrier around the C–N bond and alters the facial bias during nucleophilic attack [1]. This suggests that the meta-methyl derivative may offer a unique stereochemical outcome profile compared to its phenyl congener, which is the most commonly employed benchmark.

Substituent Effects Meta-Methyl Chiral Auxiliary

Application Scenarios for (2S)-2-(3-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine Based on Proven Differentiation


Synthesis of Enantiopure 1,2-Diamines via Nucleophilic Ring-Opening with Weak Amine Nucleophiles

The 50–60-fold higher reactivity of the nosyl group [1] allows (2S)-2-(3-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine to be ring-opened by poorly nucleophilic aromatic or sterically hindered amines at ambient temperature, delivering enantiomerically enriched 1,2-diamines. The exclusive SN2 pathway ensures retention of the (2S) configuration, and the nosyl group can subsequently be removed under mild thiolate conditions to furnish the free diamine.

Preparation of High-ee Aziridine Building Blocks via Crystallization-Driven Enrichment

Leveraging the tendency of nosyl aziridines to form racemic compounds [2], batches of moderate ee can be upgraded by hexane-induced solid-phase separation. This application scenario is particularly attractive for kilogram-scale procurement where initial enantioselective synthesis may not provide the required enantiopurity, reducing overall cost and supply risk.

Asymmetric Synthesis of Beta-Lactam Antibiotic Intermediates

The ability of nosyl aziridines to react exclusively at the ring carbon without SNAr [1] enables smooth conversion to α-amino-β-lactams when thiophenol is used as the nucleophile, followed by in situ cyclization. The (2S,3R) stereochemistry of the resulting lactam can be controlled by the aziridine's absolute configuration, offering a concise entry into carbapenem side chains.

Mechanistic Probe for Nucleophilic Substitution vs. Electron-Transfer Pathways

Because the nosyl group suppresses SNAr and the meta-methyl group introduces a steric bias, the compound serves as a calibration standard for distinguishing between pure SN2 and SET mechanisms in aziridine ring-opening. Its well-defined chemoselectivity makes it a reliable positive control in mechanistic studies aimed at optimising catalytic ring-expansion reactions.

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